Lithium bis((trifluoromethyl)sulfonyl)azanide

概要

説明

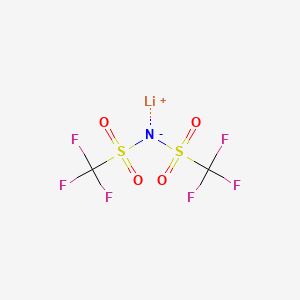

Lithium bis((trifluoromethyl)sulfonyl)azanide, often referred to as LiTFSI, is a hydrophilic salt with the chemical formula LiC2F6NO4S2 . It is commonly used as a Li-ion source in electrolytes for Li-ion batteries as a safer alternative to commonly used lithium hexafluorophosphate . It is made up of one Li cation and a bistriflimide anion .

Molecular Structure Analysis

LiTFSI is made up of one Li cation and a bistriflimide anion . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

LiTFSI is a white solid with an odorless smell . It has a density of 1.33 g/cm3 and a melting point of 236 °C . It is highly soluble in water with a solubility of 80.65% at 22 °C .科学的研究の応用

Organic Solar Cells

Li-TFSI can be used as a chemical additive to improve the power conversion efficiencies in porphyrin-based organic solar cells .

Polymerized Ionic Liquids

It serves as a reagent in the preparation of imidazolium core bearing monomer ionic liquids, which are then used to develop polymerized ionic liquids .

Organic Electrolyte-based Lithium Batteries

Li-TFSI is utilized in the preparation of organic electrolyte-based lithium batteries, contributing to the development of high-performance energy storage systems .

Chiral Imidazolium Salts

The compound is involved in the synthesis of chiral imidazolium salts through an anion metathesis process, which has implications in asymmetric synthesis and catalysis .

Rare-Earth Lewis Acid Catalysts

Li-TFSI finds application in the preparation of rare-earth Lewis acid catalysts, which are important for various chemical reactions and processes .

Liquid Electrolytes for Lithium-Ion Batteries

It plays a key role in commercial lithium-ion batteries as part of the liquid electrolyte that allows conduction of lithium ions between cathode and anode .

作用機序

Safety and Hazards

将来の方向性

LiTFSI has been explored as an electrolyte for lithium-ion batteries, solar cells, and similar applications since at least the late 1980s . It is a safer material than the formerly used salt, lithium hexafluorophosphate (LiPF6) . Future research is likely to continue exploring its use in these and potentially new applications.

特性

IUPAC Name |

lithium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZMZKBZAYQGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044468 | |

| Record name | Lithium bis[(trifluoromethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [3M MSDS] | |

| Record name | Lithium bis(trifluoromethylsulfonyl)imide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium bis((trifluoromethyl)sulfonyl)azanide | |

CAS RN |

90076-65-6 | |

| Record name | Lithium bis((trifluoromethyl)sulfonyl)azanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090076656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis[(trifluoromethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, lithium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM BIS((TRIFLUOROMETHYL)SULFONYL)AZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y730392A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is LiTFSI considered a promising electrolyte salt for lithium-ion batteries?

A1: LiTFSI exhibits several advantageous properties over conventional lithium hexafluorophosphate (LiPF6), including:

- Higher thermal stability: This leads to improved safety and performance at elevated temperatures. [, ]

- Resistance to hydrolysis: This enhances moisture resistance, simplifying battery manufacturing and extending shelf life. []

- High ionic conductivity: LiTFSI-based electrolytes facilitate efficient ion transport, enabling high-rate performance. [, , , ]

Q2: How does LiTFSI interact with electrode materials like silicon and impact battery performance?

A3: In silicon anodes, the interaction between LiTFSI and the silicon surface can lead to the formation of an unstable solid electrolyte interphase (SEI), resulting in capacity fading. Researchers are exploring strategies like incorporating electrolyte additives and novel binders to mitigate these issues. [, ]

Q3: What strategies can mitigate aluminum corrosion caused by LiTFSI in high-voltage batteries?

A3: While LiTFSI offers benefits, it can corrode aluminum current collectors at high voltages. Strategies to circumvent this include:

- Low-voltage operation: Limiting the cell voltage below the threshold for aluminum corrosion. []

- Salt additives: Incorporating additives like lithium tetrafluoroborate (LiBF4) or lithium difluoro(oxalato)borate (LiDFOB) to suppress corrosion. []

Q4: What is the role of LiTFSI in gel polymer electrolytes (GPEs)?

A6: In GPEs, LiTFSI serves as the primary source of charge carriers. It dissolves in a polymer matrix and dissociates into Li+ and TFSI- ions, enabling ionic conductivity. The properties of the GPE, such as ionic conductivity and electrochemical stability, depend on the polymer-salt interactions and the concentration of LiTFSI. []

Q5: How does the presence of LiTFSI affect the polymerization of methyl methacrylate (MMA)?

A7: LiTFSI, typically considered a poor initiator for MMA polymerization, can be used in conjunction with fluoroethylene carbonate (FEC). FEC's high dielectric constant promotes LiTFSI dissociation, enhancing its ability to initiate MMA polymerization. This approach facilitates the creation of novel polymer electrolytes with desirable properties for lithium metal batteries. []

Q6: What is the molecular formula and weight of LiTFSI?

A6: The molecular formula of LiTFSI is C2F6LiNO4S2, and its molecular weight is 287.09 g/mol.

Q7: What spectroscopic techniques are commonly employed to characterize LiTFSI?

A7: Common techniques include:

- Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and analyze interactions between LiTFSI and other components in electrolytes. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides insights into the solvation structure and dynamics of LiTFSI in various solvents. []

- X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is valuable for analyzing the composition and chemical states of SEI layers formed in the presence of LiTFSI. [, ]

Q8: What is the role of additives like fluoroethylene carbonate (FEC) in LiTFSI-based electrolytes?

A11: FEC acts as a solid electrolyte interphase (SEI)-forming additive, contributing to a more stable and robust SEI layer on electrode surfaces. This, in turn, improves the cycling performance and lifespan of the battery. []

Q9: How does the thermal stability of LiTFSI contribute to battery safety?

A13: LiTFSI's higher thermal stability compared to LiPF6 reduces the risk of electrolyte decomposition and thermal runaway at elevated temperatures, contributing to safer battery operation. [, ]

Q10: Are there any environmental concerns associated with LiTFSI?

A14: While LiTFSI offers advantages over LiPF6, its potential environmental impact requires further investigation. Research on its biodegradability, ecotoxicological effects, and sustainable disposal methods is crucial. []

Q11: How is computational chemistry employed in LiTFSI research?

A11: Computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations are essential for:

- Understanding ion transport mechanisms: Simulations provide insights into the movement of Li+ and TFSI- ions in different electrolyte systems. [, , ]

- Predicting electrolyte properties: Computational models help predict ionic conductivity, viscosity, and other critical parameters based on electrolyte composition. []

- Designing novel electrolyte materials: Simulations guide the development of new LiTFSI-based electrolytes with improved performance and safety characteristics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。